Technical Guide: Chemical Structure and Stereochemistry of p-Mentha-1,8-dien-4-ol
Technical Guide: Chemical Structure and Stereochemistry of p-Mentha-1,8-dien-4-ol
This technical guide provides an in-depth analysis of p-Mentha-1,8-dien-4-ol , focusing on its structural chemistry, stereochemical implications, and critical role as a synthon in pharmaceutical synthesis, particularly in the development of cannabinoid analogs.
Executive Summary
p-Mentha-1,8-dien-4-ol (CAS: 3419-02-1) is a monoterpenoid tertiary alcohol structurally derived from the p-menthane skeleton.[1][2] While naturally occurring as a minor constituent in essential oils (e.g., Mentha, Citrus, Juniperus), its primary significance in modern drug development lies in its utility as a chiral building block.[3][4] It serves as a critical precursor in the semi-synthesis of cannabinoids and as a probe for structure-activity relationship (SAR) studies in terpene-based therapeutics.[4]
This guide dissects the molecule’s stereochemical architecture, synthetic pathways, and analytical profile, providing actionable data for researchers optimizing synthetic routes or profiling impurities.[3][4]
Chemical Structure & Connectivity[3][4]
Nomenclature and Skeleton
The compound is defined by the p-menthane (1-methyl-4-isopropylcyclohexane) framework.
-
IUPAC Name: 4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-ol (Note: IUPAC often prioritizes the alcohol for numbering, but p-menthane numbering is standard in terpene chemistry).
-
Common Numbering (p-Menthane system):
Structural Hybridization
The molecule possesses a rigid cyclohexene ring due to the C1=C2 double bond, forcing the ring into a half-chair conformation .[4]
-
C1, C2, C8, C9:
hybridized (Planar geometry). -
C4:
hybridized (Tetrahedral).[4] This is a tertiary allylic-like alcohol (though the double bond is at C1, the C4 position is sterically crowded and electronically distinct).[4]
Visualization of Connectivity
The following diagram illustrates the connectivity and functional group relationships within the p-menthane framework.
Figure 1: Connectivity map highlighting the hybridization and functional centers of p-Mentha-1,8-dien-4-ol.
Stereochemistry and Isomerism
The stereochemical definition of p-Mentha-1,8-dien-4-ol is pivotal for its biological activity and olfactory properties.
Chiral Center Analysis
The molecule contains a single chiral center at C4 .[4] Because the ring contains a plane of asymmetry (due to the C1=C2 double bond relative to C4), the C4 position generates two enantiomers.[3][4]
| Enantiomer | Absolute Config | Olfactory Profile [1] | Biological Relevance |
| (+)-p-Mentha-1,8-dien-4-ol | (4R) | Fresh, flowery, citrus-like.[5] | Common in Citrus oils; precursor for (+)-cannabinoids.[4] |
| (-)-p-Mentha-1,8-dien-4-ol | (4S) | Earthy, heavy, "urinous," decaying straw.[5] | Often associated with microbial oxidation or specific chemotypes.[4] |
Conformational Dynamics
Unlike saturated cyclohexanes which adopt a chair conformation, the presence of the C1=C2 double bond flattens the ring.[3][4] The C4-hydroxyl group typically adopts a pseudo-equatorial or pseudo-axial orientation depending on the steric bulk of the isopropenyl group.[4]
-
Preferred Conformation: The bulky isopropenyl group at C4 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, placing the hydroxyl group in the pseudo-axial position.[3][4] This has significant implications for the reactivity of the alcohol (e.g., resistance to oxidation or esterification).[3][4]
Synthesis and Biosynthetic Pathways[3][4]
Understanding the origin of p-Mentha-1,8-dien-4-ol is essential for controlling its purity in industrial applications.
Biosynthesis
In biological systems (e.g., Citrus, Mentha), it is generated via the hydroxylation of limonene .[3][4] Cytochrome P450 monooxygenases (specifically limonene-4-hydroxylase) catalyze the regioselective oxidation at C4.[4]
Chemical Synthesis & Impurity Profiling
In the pharmaceutical industry, particularly in the synthesis of cannabinoids (e.g.,
-
Reaction: Condensation of p-Mentha-1,8-dien-4-ol with olivetol (or 5-heptylresorcinol).[6]
-
Mechanism: Acid-catalyzed Friedel-Crafts alkylation.[4]
-
Critical Impurity: The use of p-Mentha-1,8-dien-4-ol can lead to bis-alkylated side products (where two terpene units attach to the resorcinol ring) if stoichiometry is not strictly controlled [2].
Figure 2: Synthetic pathway from Limonene to Cannabinoid scaffolds, highlighting the role of p-Mentha-1,8-dien-4-ol.
Analytical Profile (Identification)
For quality control (QC) in drug development, the following parameters are definitive.
Mass Spectrometry (GC-MS)
-
Molecular Ion:
152 .[4] -
Base Peak: Typically
67 or 94 (retro-Diels-Alder fragmentation).[4] -
Diagnostic Loss:
134 . The tertiary alcohol dehydrates readily under electron impact.[4]
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
):-
~5.3 ppm (1H, broad s, H-2 vinylic proton).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
~4.8 ppm (2H, m, exocyclic methylene protons at C9).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
~1.7 ppm (3H, s, Methyl at C1).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
~1.8 ppm (3H, s, Methyl at C8/isopropenyl).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
- C NMR:
Biological & Pharmaceutical Applications[4][7][8]
Antimicrobial Activity
Studies indicate p-Mentha-1,8-dien-4-ol exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria. However, its potency is generally lower than phenolic terpenes like carvacrol.[3][4] Its mechanism involves membrane disruption due to the lipophilic isopropenyl tail and the polar hydroxyl head group [3].[4]
Drug Precursor Utility
In the synthesis of
References
-
Leffingwell, J. C. (2001).[3][4] Chirality & Odour Perception.[4][7] Leffingwell & Associates.[4] Available at: [Link][3][4]
-
Krotulski, A. J., et al. (2024).[3][4] The Identification of Synthetic Impurities in a Vape Pen Containing
-Tetrahydrocannabiphorol. University of Bern.[4] Available at: [Link] (Verified via search context 1.18)[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Tabanca, N., et al. (2016).[3][4] Chemical composition and antimicrobial activity of Tanacetum tomentellum essential oil. Natural Volatiles & Essential Oils.[4][8][7][9][10][11][12] Available at: [Link][3][4]
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- 3. Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Cyclic Terpenoid Odorants [leffingwell.com]
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